molecular formula C11H12N2OS B1361763 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine CAS No. 915921-26-5

1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine

Cat. No. B1361763
M. Wt: 220.29 g/mol
InChI Key: LUWOWBPYBZMJKV-UHFFFAOYSA-N
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Description

“1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine” is a heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula is C11H12N2OS and the molecular weight is 220.29 .


Molecular Structure Analysis

The molecular structure of “1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine” consists of a thiazole ring attached to a methoxyphenyl group and a methanamine group . The empirical formula is C11H12N2OS .


Physical And Chemical Properties Analysis

“1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine” is a solid compound . The molecular weight is 220.29 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, closely related to the requested chemical, has been synthesized using p-Toluic hydrazide and glycine via polyphosphoric acid condensation, showing a high yield and characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).

Biological and Pharmacological Properties

  • Serotonin-3 Receptor Antagonism : A structurally similar compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, is a potent serotonin-3 receptor antagonist, showing effective penetration of the blood-brain barrier (Rosen et al., 1990).
  • Antimicrobial Evaluation : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which share a structural similarity, have been evaluated for antibacterial and antifungal activities (Visagaperumal et al., 2010).
  • 5-Lipoxygenase Inhibition : (Methoxyalkyl)thiazoles, a related class of compounds, have been identified as novel inhibitors of 5-lipoxygenase, with high enantioselectivity and oral activity (Bird et al., 1991).
  • Dual Serotonin/Noradrenaline Reuptake Inhibition : A novel series of 1-(2-phenoxyphenyl)methanamines, structurally related, have shown selective dual serotonin and noradrenaline reuptake pharmacology (Whitlock, Blagg, & Fish, 2008).

Spectroscopic and Structural Studies

  • Characterization Techniques : The compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, analogous to the requested chemical, has been characterized using various spectroscopic techniques including UV-Vis, FTIR, DSC, and NMR (Shimoga, Shin, & Kim, 2018).

Safety And Hazards

“1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 .

properties

IUPAC Name

[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOWBPYBZMJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650275
Record name 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine

CAS RN

915921-26-5
Record name 2-(2-Methoxyphenyl)-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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